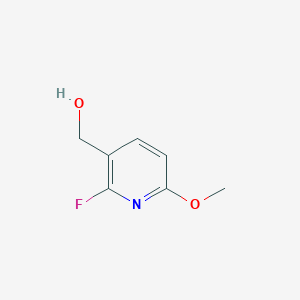

(2-Fluoro-6-methoxypyridin-3-yl)methanol

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. bldpharm.com Its structural unit is found in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. In the realm of synthetic chemistry, pyridine and its derivatives are considered "privileged scaffolds." This term reflects their consistent presence in a wide range of FDA-approved drugs and other bioactive compounds. sigmaaldrich.comgoogle.com

The utility of the pyridine scaffold stems from several key characteristics. Its nitrogen atom imparts polarity and basicity, which can enhance the solubility and bioavailability of drug molecules. bldpharm.comamericanelements.com Furthermore, the aromatic ring can be readily functionalized through various organic reactions, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity. bldpharm.com Pyridine derivatives are integral to pharmaceuticals, agrochemicals like herbicides and fungicides, and even materials such as dyes. americanelements.com Their versatility as both reactants and foundational structures for complex molecular architectures ensures their enduring importance in drug discovery and advanced synthesis. sigmaaldrich.comamericanelements.com

Role of Fluorine Substitution in Pyridine Chemistry and Derivatives

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a powerful strategy in medicinal chemistry. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile. bldpharm.com

Contextual Overview of Methoxypyridines as Synthetic Intermediates

Methoxypyridines are a class of pyridine derivatives that serve as highly versatile synthetic intermediates. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the pyridine ring, influencing its reactivity in various chemical transformations. orgsyn.orgambeed.com This group can act as a directing group in reactions such as ortho-lithiation, allowing for the introduction of other functional groups at specific positions on the pyridine ring. google.com

Furthermore, the methoxy group itself can be a site for reaction. It can be cleaved to reveal a hydroxypyridine or be replaced through nucleophilic aromatic substitution (SNAr) reactions. google.com This reactivity makes methoxypyridines valuable precursors for constructing more complex substituted pyridines. orgsyn.orgambeed.com For instance, they are used in the synthesis of intermediates for biologically active compounds and have been incorporated into molecular probes for medical imaging. researchgate.netorgsyn.org The compound 2-amino-6-methoxy-3-nitropyridine, for example, is a key intermediate prepared via the methoxylation of its chloro-substituted precursor.

Data Tables

Table 1: Chemical Identity of (2-Fluoro-6-methoxypyridin-3-yl)methanol and Related Isomers

This table provides the known chemical identification details for the title compound and its close structural isomers. The placement of the fluoro and methanol (B129727) groups significantly impacts the molecule's properties and its registered identity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2-Fluoro-6-methoxypyridin-3-yl)methanol | C₇H₈FNO₂ | 157.14 | Not available in searched databases |

| (4-Fluoro-6-methoxypyridin-3-yl)methanol | C₇H₈FNO₂ | 157.14 | Not available in searched databases bldpharm.com |

| (5-Fluoro-6-methoxypyridin-3-yl)methanol | C₇H₈FNO₂ | 157.14 | 959616-65-0 sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO2 |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

(2-fluoro-6-methoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |

InChI Key |

QMPKAKPZPAVMJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)CO)F |

Origin of Product |

United States |

Chemical Transformations and Derivatizations of 2 Fluoro 6 Methoxypyridin 3 Yl Methanol

The strategic positioning of functional groups on the pyridine (B92270) ring of (2-Fluoro-6-methoxypyridin-3-yl)methanol allows for a variety of chemical modifications. The primary alcohol can be readily transformed into other functionalities, and the pyridine ring itself is amenable to substitution reactions, offering pathways to a diverse array of derivatives.

Reactions Involving the Hydroxyl Group

The hydroxymethyl group at the C-3 position is a key site for chemical modification, enabling its conversion into carbonyl groups or the formation of ether linkages.

The primary alcohol of (2-Fluoro-6-methoxypyridin-3-yl)methanol can be oxidized to the corresponding aldehyde, 2-fluoro-6-methoxypyridine-3-carbaldehyde, using a variety of mild oxidizing agents. Reagents such as Dess-Martin periodinane (DMP) in a non-polar solvent like dichloromethane (B109758) are effective for this transformation, offering high selectivity and avoiding over-oxidation under controlled, neutral pH and room temperature conditions. rsc.orgepfl.ch This method is advantageous for its high yields and tolerance of sensitive functional groups. rsc.org The Vilsmeier-Haack reaction, employing a reagent prepared from phosphorus oxychloride and dimethylformamide, represents an alternative approach to formylating similar activated aromatic systems, as demonstrated in the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.net

Table 1: Oxidation of Pyridyl Alcohols

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| (2-Fluoro-6-methoxypyridin-3-yl)methanol | Dess-Martin Periodinane (DMP) | 2-Fluoro-6-methoxypyridine-3-carbaldehyde | epfl.ch |

| N-(4-anisyl)acetamide | POCl₃, DMF (Vilsmeier-Haack) | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | researchgate.net |

The hydroxyl group can be converted into an ether via the Williamson ether synthesis. google.comresearchgate.net This two-step process typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. researchgate.net This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. researchgate.netuqu.edu.sa This method is highly versatile for preparing both symmetrical and asymmetrical ethers. google.com

Table 2: Etherification of Alcohols

| Alcohol | Base | Alkyl Halide | Product Type | Reference |

|---|---|---|---|---|

| (2-Fluoro-6-methoxypyridin-3-yl)methanol | NaH | R-X (e.g., CH₃I) | 3-(Alkoxymethyl)-2-fluoro-6-methoxypyridine | researchgate.net |

| Generic Alcohol (R'-OH) | NaH | R-X | Ether (R-O-R') | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The electronic nature of the substituted pyridine ring allows for both electrophilic and nucleophilic substitution reactions, providing pathways to introduce a variety of substituents onto the heterocyclic core.

Regioselective Halogenations

The halogenation of the (2-Fluoro-6-methoxypyridin-3-yl)methanol ring is governed by the directing effects of the existing substituents. The C-6 methoxy (B1213986) group is an activating ortho-, para-director, while the C-2 fluoro group is a deactivating ortho-, para-director. Direct bromination of related compounds like 2-fluoropyridine (B1216828) is a known process. For the target molecule, electrophilic attack is anticipated at the C-5 position, which is para to the fluorine and ortho to the activating methoxy group. Reagents such as N-bromosuccinimide (NBS) or a mixture of sodium bromide and sodium bromate (B103136) can be employed for such transformations. google.com

Nucleophilic Aromatic Substitutions with Diverse Nucleophiles

The fluorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of both the ring nitrogen and the fluorine atom itself. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. epfl.chresearchgate.net This high reactivity allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles under relatively mild conditions.

Oxygen-based nucleophiles, such as sodium methoxide (B1231860), readily displace the 2-fluoro group. This has been demonstrated in the reaction of perfluoro-(4-phenylpyridine) with sodium methoxide in methanol (B129727), which results in substitution at the 2-position. rsc.org Similarly, sulfur-based nucleophiles, such as thiols, can be used. For example, thiols can be converted to more potent thiolate anions, which then act as effective nucleophiles in SN2-type reactions. achemblock.com

Table 3: Nucleophilic Aromatic Substitution on 2-Fluoropyridine Systems

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Perfluoro-(4-phenylpyridine) | Sodium Methoxide (CH₃ONa) | 3,5,6-Trifluoro-2-methoxy-4-pentafluorophenylpyridine | rsc.org |

| 2-Fluoropyridines | Sodium Ethoxide (EtONa) | 2-Ethoxypyridines | epfl.chresearchgate.net |

| 3-Fluoro-6-thio-glucopyranosyl nucleosides | 2,2'-Dipyridyldisulfide (DTDP) | 3-Fluoro-6-S-(2-S-pyridyl) nucleosides | nih.gov |

Nitrogen nucleophiles, particularly primary and secondary amines, are effective for the SNAr of 2-fluoropyridines. The reaction typically proceeds under basic conditions in polar aprotic solvents to yield the corresponding 2-aminopyridine (B139424) derivatives. nih.gov For instance, the irradiation of 2-fluoropyridine with diethylamine (B46881) leads to the formation of 2-(diethylamino)pyridine. google.com A patent describes the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) starting from the ammonolysis of 2,6-dichloro-3-nitropyridine, followed by methoxylation, showcasing the utility of amine nucleophiles in building complex pyridines. google.com

Table 4: Amine-Based Nucleophilic Aromatic Substitution on 2-Halopyridines

| Substrate | Amine Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia (B1221849) | 2-Amino-6-chloro-3-nitropyridine | google.com |

| 2-Fluoropyridine | Diethylamine | 2-(Diethylamino)pyridine | google.com |

| Perfluoro-(4-phenylpyridine) | Aqueous Ammonia | 2-Amino-3,5,6-trifluoro-4-pentafluorophenylpyridine | rsc.org |

Alkoxide-Mediated Transformations

The hydroxyl group of (2-Fluoro-6-methoxypyridin-3-yl)methanol can be readily converted into an alkoxide, which can then participate in various nucleophilic substitution reactions. A primary example of this is the Williamson ether synthesis, a long-standing and reliable method for forming ethers. In this reaction, the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.

The general Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.org The reaction is typically conducted in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For industrial applications, phase transfer catalysis is often employed. The reaction temperature can range from 50-100 °C and typically takes 1-8 hours to complete. byjus.com

A variation of this method involves the use of silver oxide (Ag₂O) as a milder base, which allows the reaction to proceed without the pre-formation of the alkoxide intermediate. libretexts.org This can be particularly useful for sensitive substrates.

While specific examples detailing the Williamson ether synthesis with (2-Fluoro-6-methoxypyridin-3-yl)methanol are not extensively reported in readily available literature, the general principles of the reaction are directly applicable. The nucleophilic character of the corresponding alkoxide would be influenced by the electronic effects of the fluoro and methoxy groups on the pyridine ring.

Hydroxylation and Arylation Tandem Reactions

A notable transformation of 2-fluoropyridine derivatives involves a transition-metal-free tandem reaction of hydroxylation and arylation. This process allows for the selective synthesis of pyridyl pyridones and oxydipyridines. wikipedia.org While the specific application to (2-Fluoro-6-methoxypyridin-3-yl)methanol is not explicitly detailed, the underlying principles are relevant.

The reaction of 2-fluoropyridines with a hydroxide (B78521) source can lead to the formation of a pyridone intermediate. This pyridone can then undergo a subsequent arylation reaction. The regioselectivity of these reactions is often controlled by the substituents present on the pyridine ring. wikipedia.org

In a study on 2-fluoropyridine derivatives, it was found that under simple, transition-metal-free conditions, a series of pyridyl pyridone and oxydipyridine products could be obtained in good to excellent yields. wikipedia.org The reaction conditions typically involve a base such as cesium carbonate in the presence of water.

Table 1: Illustrative Tandem Hydroxylation and Arylation of 2-Fluoropyridine Derivatives wikipedia.org

| Starting Material (2-Fluoropyridine Derivative) | Product Type | Yield (%) |

| 2-Fluoro-5-phenylpyridine | Pyridyl Pyridone | 85 |

| 2-Fluoro-6-methylpyridine | Oxydipyridine | 78 |

| 2,6-Difluoropyridine | Pyridyl Pyridone | 92 |

This table illustrates the general reactivity of 2-fluoropyridines in tandem hydroxylation/arylation reactions as reported in the literature. Specific data for (2-Fluoro-6-methoxypyridin-3-yl)methanol is not provided in the source.

Cross-Coupling and Other Metal-Catalyzed Reactions

The fluorine atom at the 2-position of (2-Fluoro-6-methoxypyridin-3-yl)methanol can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.org In the context of (2-Fluoro-6-methoxypyridin-3-yl)methanol, the fluorine atom could potentially be displaced by an aryl or vinyl group from a boronic acid or its ester in the presence of a palladium catalyst and a base. The reactivity in Suzuki-Miyaura couplings generally follows the trend I > Br > Cl > F for the halide leaving group. While direct coupling involving a C-F bond is challenging, advancements in catalyst design have expanded the scope of this reaction. fluorine1.rubeilstein-journals.org A boronic acid derivative, (2-Fluoro-6-methoxypyridin-3-yl)boronic acid, is commercially available, suggesting its utility in such coupling reactions as the organoboron partner. chemicalbook.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.org While typically employing bromides or iodides, the use of fluorinated compounds is also an area of research. mdpi.com This reaction could potentially be used to introduce an alkenyl substituent at the 2-position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide. byjus.com This could be a viable method for introducing amino functionalities at the 2-position of the pyridine ring, starting from (2-Fluoro-6-methoxypyridin-3-yl)methanol. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Potential Product |

| Suzuki-Miyaura | (2-Fluoro-6-methoxypyridin-3-yl)methanol + R-B(OH)₂ | (2-Aryl/vinyl-6-methoxypyridin-3-yl)methanol |

| Heck | (2-Fluoro-6-methoxypyridin-3-yl)methanol + Alkene | (2-Alkenyl-6-methoxypyridin-3-yl)methanol |

| Buchwald-Hartwig | (2-Fluoro-6-methoxypyridin-3-yl)methanol + R₂NH | (2-(Dialkylamino)-6-methoxypyridin-3-yl)methanol |

This table outlines the potential applications of common cross-coupling reactions to the target molecule based on general principles. Specific experimental data for these reactions with (2-Fluoro-6-methoxypyridin-3-yl)methanol is limited in the cited literature.

Derivatization for Advanced Functionalization

The hydroxymethyl group of (2-Fluoro-6-methoxypyridin-3-yl)methanol offers a prime site for derivatization to introduce a variety of functional groups, thereby expanding its synthetic utility.

Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, fluorinated aromatic carboxylic acids have been successfully esterified with methanol using heterogeneous catalysts. rsc.org

Etherification: As discussed in section 3.2.2.2, the hydroxyl group can be converted to an ether via the Williamson ether synthesis. wikipedia.orgbyjus.com This allows for the introduction of a wide range of alkyl or aryl groups. The synthesis of fluorinated ethers is an area of significant interest, with various methods being explored. fluorine1.ru

These derivatization reactions allow for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and biological activity, making the resulting compounds valuable intermediates in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

(2-Fluoro-6-methoxypyridin-3-yl)methanol as a Versatile Synthetic Intermediate

The strategic placement of reactive and modulatory functional groups on the pyridine (B92270) core of (2-Fluoro-6-methoxypyridin-3-yl)methanol makes it a highly versatile intermediate in organic synthesis. The hydroxymethyl group serves as a handle for a variety of chemical transformations, while the fluoro and methoxy (B1213986) groups influence the reactivity and properties of the heterocyclic system.

Precursor in Complex Molecule Synthesis

While specific, publicly documented examples of the direct use of (2-Fluoro-6-methoxypyridin-3-yl)methanol as a starting material in the synthesis of complex, named molecules remain somewhat specialized within proprietary research, the inherent functionalities of the compound suggest its utility as a precursor. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of coupling and condensation reactions. Furthermore, the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. For instance, SNAr reactions on 2-fluoropyridines are known to be significantly faster than on their chloro-analogs, enabling milder reaction conditions that are compatible with complex substrates. nih.govrsc.org This reactivity profile makes it a valuable scaffold for the construction of polysubstituted pyridine derivatives, which are prevalent in many biologically active compounds. rsc.org

Utility in Combinatorial Chemistry and High-Throughput Synthesis

The principles of combinatorial chemistry and high-throughput synthesis rely on the use of robust and versatile building blocks to rapidly generate large libraries of compounds for screening. acs.orgspirochem.combioduro.com (2-Fluoro-6-methoxypyridin-3-yl)methanol is well-suited for such applications. Its defined points of diversification—the hydroxymethyl group and the fluorine atom—allow for the systematic and parallel synthesis of a multitude of derivatives. The "split-and-pool" strategy, a cornerstone of combinatorial synthesis, can be effectively employed with such building blocks to create vast chemical libraries. nih.gov The generation of these libraries is crucial for identifying hit and lead compounds in the early stages of drug discovery. bioduro.com

Table 1: Potential Diversification Reactions for (2-Fluoro-6-methoxypyridin-3-yl)methanol in Combinatorial Synthesis

| Functional Group | Potential Reactions | Resulting Functionality |

| Hydroxymethyl | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Ester, Ether |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thioethers, Ethers, C-C coupled products |

Strategic Employment in Medicinal Chemistry Design

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance their pharmacological profiles. The (2-Fluoro-6-methoxypyridin-3-yl) moiety offers a unique combination of features that can be strategically exploited in drug design.

Bioisosteric Replacement with Fluorinated Pyridine Moieties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in drug design. spirochem.com The fluorinated pyridine ring of (2-Fluoro-6-methoxypyridin-3-yl)methanol can serve as a bioisostere for other aromatic or heteroaromatic systems, offering a way to modulate a molecule's properties while maintaining its interaction with a biological target. For example, substituted pyridines are often used as bioisosteres for phenyl groups to introduce desirable physicochemical properties or to improve patentability.

Modulation of Molecular Properties for Biological Activity

The introduction of the 2-fluoro-6-methoxy-pyridin-3-yl moiety can significantly influence a molecule's physicochemical properties, which in turn affects its biological activity. uniroma1.it

Basicity (pKa): The strongly electron-withdrawing nature of the fluorine atom at the 2-position significantly reduces the basicity of the pyridine nitrogen. nih.govscribd.com This modulation of pKa can be crucial for controlling the ionization state of a drug molecule at physiological pH, which can affect its solubility, membrane permeability, and binding to its target. uoanbar.edu.iq

Metabolic Stability: The introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. acs.org

Table 2: Physicochemical Impact of the 2-Fluoro-6-methoxy-pyridin-3-yl Moiety

| Property | Effect of 2-Fluoro Group | Effect of 6-Methoxy Group | Overall Impact on Moiety |

| Basicity (pKa) | Strong decrease | Slight increase (electron-donating) | Significant decrease |

| Lipophilicity | Context-dependent | Increase | Modulated |

| Metabolic Stability | Potential increase (blocks C-H oxidation) | Potential site of metabolism (O-demethylation) | Context-dependent |

Contribution to Drug Discovery Programs and Lead Optimization

(2-Fluoro-6-methoxypyridin-3-yl)methanol and its parent compound, 2-fluoro-6-methoxypyridine (B45670), serve as key intermediates in organic synthesis and medicinal chemistry. pipzine-chem.com The unique electronic properties arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring allow for the fine-tuning of molecular characteristics. pipzine-chem.com This modulation is critical during lead optimization, a phase in drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic profile of a potential drug candidate. The presence of the fluorine atom can block metabolically labile sites, increasing the compound's stability and bioavailability. nih.gov

The reactivity of the 2-fluoro-6-methoxypyridine scaffold makes it a versatile starting material. The fluorine atom, being a good leaving group, is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups to build diverse chemical libraries for screening. pipzine-chem.com This adaptability is crucial for exploring the structure-activity relationships (SAR) of a lead compound, a fundamental aspect of the lead optimization process.

Integration into Pharmacologically Active Scaffolds

A key intermediate, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is the starting material for the tuberculosis drug candidate TBI-223, highlights the importance of the 2-fluoro-substituted aniline (B41778) in constructing complex, biologically active molecules. nih.gov This underscores the value of fluorinated aryl amines, which can be accessed from precursors like (2-Fluoro-6-methoxypyridin-3-yl)methanol, in medicinal chemistry.

Pyridine-Containing Neuroprotective Agents

While direct evidence for the integration of (2-Fluoro-6-methoxypyridin-3-yl)methanol into specifically designated neuroprotective agents is not extensively documented in publicly available literature, the broader class of pyridine derivatives has shown significant promise in this area. Research has demonstrated that σ2 receptor ligands, which are associated with neuroprotective effects, can be developed from various chemical scaffolds. upenn.eduunisi.it The development of ligands for central nervous system (CNS) receptors often involves the modification of pharmacophores to interact with multiple targets, a strategy where substituted pyridines could play a significant role. nih.gov Given the established role of fluorination in enhancing drug properties, it is plausible that building blocks like (2-Fluoro-6-methoxypyridin-3-yl)methanol are being explored for the synthesis of novel neuroprotective candidates within proprietary drug discovery programs.

Applications in Ligand Design for Specific Receptors

The design of selective ligands for specific biological receptors is a fundamental aspect of modern drug discovery. Fluorinated pyridine moieties are of particular interest in this context due to their ability to form specific interactions with protein targets. acs.orgnih.gov For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, and this interaction can be modulated by the electronic effects of substituents like fluorine. acs.org

Computational studies have shown that a pyridine nitrogen can form a crucial water-mediated hydrogen bond within the binding pocket of a receptor, and while a fluorobenzyl group can also participate in such an interaction, the nature of the bond is different. acs.org This highlights the nuanced role of fluorinated pyridines in ligand-receptor interactions.

While specific examples detailing the use of (2-Fluoro-6-methoxypyridin-3-yl)methanol in the design of ligands for a named receptor are not prevalent in the literature, the general class of pyridine derivatives has been extensively used. For example, ligands for the angiotensin II receptors have been synthesized using various heterocyclic scaffolds to develop new pharmacological tools.

Role as a Masked Pyridone in Alkaloid Synthesis

A significant application of the 2-methoxypyridine (B126380) unit, a core feature of (2-Fluoro-6-methoxypyridin-3-yl)methanol, is its function as a "masked pyridone" in the synthesis of complex natural products, particularly alkaloids. The methoxy group can be readily converted to a carbonyl group at a later stage of the synthesis, revealing the pyridone structure.

In the total synthesis of the Lycopodium alkaloid lycoposerramine R, a methoxypyridine serves this exact purpose. The methoxy group reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, which simplifies purification processes by avoiding the need for reversed-phase chromatography that is often required for related basic alkaloids. smolecule.com This strategy allows for the development of concise and efficient synthetic routes to a variety of alkaloids from a common methoxypyridine intermediate. smolecule.com The presence of a fluorine atom on the pyridine ring, as in (2-Fluoro-6-methoxypyridin-3-yl)methanol, could further modulate the reactivity and properties of such intermediates in alkaloid synthesis.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Methoxypyridin 3 Yl Methanol

Spectroscopic Analysis Techniques

A multi-faceted approach employing various spectroscopic methods is crucial for the unambiguous identification and structural confirmation of (2-Fluoro-6-methoxypyridin-3-yl)methanol.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine.

The ¹H NMR spectrum of (2-Fluoro-6-methoxypyridin-3-yl)methanol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show two doublets, corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and hydroxymethyl groups. The methylene (B1212753) protons of the hydroxymethyl group (–CH₂OH) would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be dependent on concentration and solvent. The methoxy group (–OCH₃) protons would give rise to a sharp singlet.

Expected ¹H NMR Data for (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic CH | 7.0 - 8.5 | d, d |

| CH₂OH | ~4.5 | s or d |

| OH | Variable | br s |

| OCH₃ | ~3.9 | s |

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (2-Fluoro-6-methoxypyridin-3-yl)methanol, six distinct signals are anticipated in the aromatic region, corresponding to the six carbon atoms of the pyridine ring. The carbon atom directly bonded to the fluorine atom (C-2) will show a large coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine (C-1 and C-3) will exhibit smaller coupling constants (²JCF and ³JCF). The chemical shifts of the ring carbons are also influenced by the methoxy and hydroxymethyl substituents. The signal for the hydroxymethyl carbon (–CH₂OH) and the methoxy carbon (–OCH₃) will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-2 | ~160 (d) | ¹JCF |

| C-6 | ~160 | |

| C-4 | ~140 | |

| C-3 | ~120 (d) | ²JCF or ³JCF |

| C-5 | ~110 (d) | ²JCF or ³JCF |

| CH₂OH | ~60 | |

| OCH₃ | ~55 |

Note: This table represents predicted values. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. In the case of (2-Fluoro-6-methoxypyridin-3-yl)methanol, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be coupled to the adjacent aromatic proton, resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum.

While not directly applicable to (2-Fluoro-6-methoxypyridin-3-yl)methanol, other heteronuclear NMR techniques can be invaluable for characterizing related compounds. For instance, if selenium were incorporated into a similar molecular scaffold, ⁷⁷Se NMR would provide unique insights into the electronic structure and bonding of the selenium atom. The principles of heteronuclear NMR allow for the direct observation of a wide range of nuclei, offering a more complete picture of a molecule's structure.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FT-IR spectrum of (2-Fluoro-6-methoxypyridin-3-yl)methanol would display characteristic absorption bands that confirm the presence of its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH₃ groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the alcohol and the ether linkage would be observed in the 1000-1300 cm⁻¹ range. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region.

Expected FT-IR Absorption Bands for (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (pyridine ring) | 1400-1600 |

| C-O (alcohol, ether) | 1000-1300 |

| C-F | 1000-1400 |

Note: This table provides expected ranges for the characteristic vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the fragmentation pathways of (2-Fluoro-6-methoxypyridin-3-yl)methanol. This analysis validates its molecular formula, C7H8FNO2, and provides valuable insights into its structural integrity.

The theoretical molecular weight of (2-Fluoro-6-methoxypyridin-3-yl)methanol is 157.14 g/mol . In a mass spectrum, the molecular ion peak [M]+ is expected at a mass-to-charge ratio (m/z) of approximately 157.14. High-resolution mass spectrometry (HRMS) would offer a more precise mass, confirming the elemental composition. Techniques like electrospray ionization (ESI) would likely show a protonated molecule [M+H]+ at m/z 158.06.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule could involve the loss of the hydroxymethyl group (–CH2OH) or the methoxy group (–OCH3), both resulting in a fragment ion at m/z 126.

Table 1: Predicted Mass Spectrometry Data for (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Ion Type | Formula | Calculated m/z |

| [M]+ | C7H8FNO2 | 157.14 |

| [M+H]+ | C7H9FNO2+ | 158.06 |

| [M-CH2OH]+ | C6H5FNO+ | 126.04 |

| [M-OCH3]+ | C6H5FNO+ | 126.04 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to measure the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The chromophore in (2-Fluoro-6-methoxypyridin-3-yl)methanol is the substituted pyridine ring. The electronic transitions are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group.

The pyridine ring typically exhibits π → π* and n → π* transitions. The π → π* transitions, occurring within the aromatic system, are expected at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, appear at longer wavelengths (lower energy) and are generally less intense. The absorption maxima (λmax) for this compound are anticipated in the 200-300 nm range in the UV spectrum.

Table 2: Expected UV-Visible Absorption Data for (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Transition Type | Expected λmax (nm) |

| π → π | ~220-240 |

| π → π | ~260-280 |

| n → π* | ~290-310 |

X-Ray Crystallography for Solid-State Structural Elucidation

Through X-ray analysis, the pyridine ring of (2-Fluoro-6-methoxypyridin-3-yl)methanol is expected to be largely planar. The analysis would yield precise measurements of bond lengths, such as the C-F and C-O bonds, and the bond angles within the pyridine ring. The orientation of the hydroxymethyl and methoxy substituents relative to the ring, defined by torsion angles, would also be determined. These conformations are influenced by steric factors and potential intramolecular hydrogen bonds. For instance, the geometry around the carbon of the methanol (B129727) group is expected to be tetrahedral, with bond angles around 109.5 degrees. youtube.com

Table 3: Representative Crystallographic Data for (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-F | ~1.35 |

| C-O (methoxy) | ~1.36 |

| C-O (hydroxymethyl) | ~1.43 |

| **Bond Angles (°) ** | |

| C-N-C (in ring) | ~117 |

| C-C-F | ~119 |

| C-O-C (methanol) | ~109.5 |

X-ray crystallography also reveals how molecules are arranged within the crystal lattice, an arrangement governed by various intermolecular forces. researchgate.net For (2-Fluoro-6-methoxypyridin-3-yl)methanol, the hydroxyl group is a primary site for hydrogen bonding, acting as both a donor and an acceptor. The nitrogen atom of the pyridine ring and the oxygen of the methoxy group can also accept hydrogen bonds.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of (2-Fluoro-6-methoxypyridin-3-yl)methanol

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) |

| Hydrogen Bond | O-H (hydroxyl) | O (methoxy) |

| C-H···F Interaction | C-H | F |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Computational Chemistry and Theoretical Studies on 2 Fluoro 6 Methoxypyridin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of molecules. For (2-Fluoro-6-methoxypyridin-3-yl)methanol, such studies would provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A theoretical DFT study on (2-Fluoro-6-methoxypyridin-3-yl)methanol would typically involve geometry optimization to find the lowest energy structure. From this optimized structure, various electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions could be calculated. These results would help in understanding the reactive sites of the molecule. Furthermore, vibrational frequency analysis would predict the infrared and Raman spectra, which could aid in the experimental characterization of the compound.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed for more accurate calculations of molecular properties. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a more precise determination of the molecular geometry, electronic energies, and other properties like dipole moment and polarizability. However, no such studies have been specifically reported for (2-Fluoro-6-methoxypyridin-3-yl)methanol.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of a molecule in various environments.

Conformational Analysis

A conformational analysis of (2-Fluoro-6-methoxypyridin-3-yl)methanol would be crucial to identify its stable conformers and the energy barriers between them. The rotation around the C-C bond connecting the hydroxymethyl group to the pyridine (B92270) ring and the C-O bond of the methoxy (B1213986) group would be of particular interest. This analysis would typically be performed by systematically rotating these bonds and calculating the potential energy surface.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Energy Frameworks)

Understanding the intermolecular interactions of (2-Fluoro-6-methoxypyridin-3-yl)methanol is key to predicting its solid-state properties and its behavior in solution. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring suggests the potential for hydrogen bonding. Computational studies could quantify the strength and geometry of these hydrogen bonds. Energy framework analysis would provide a visual representation of the interaction energies between molecules in a crystal lattice, highlighting the dominant types of intermolecular forces.

Advanced Theoretical Approaches for Reactivity Prediction

Advanced theoretical methods can be used to predict the reactivity of (2-Fluoro-6-methoxypyridin-3-yl)methanol. Conceptual DFT, for instance, utilizes global and local reactivity descriptors such as chemical potential, hardness, and the Fukui function to identify the most probable sites for electrophilic and nucleophilic attack. Such predictions are invaluable for designing synthetic routes and understanding the chemical behavior of the molecule.

Applications in Drug Design and Bioisosteric Profiling

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. orgsyn.org The compound (2-Fluoro-6-methoxypyridin-3-yl)methanol serves as an interesting scaffold for drug design, primarily through the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity. sci-hub.se

Bioisosteric Replacement and Physicochemical Properties:

Computational tools are invaluable for predicting the impact of such bioisosteric replacements. For (2-Fluoro-6-methoxypyridin-3-yl)methanol, theoretical calculations can estimate its logP and polar surface area (TPSA), providing a preliminary assessment of its potential pharmacokinetic profile.

Interactive Data Table: Predicted Physicochemical Properties

Below is a hypothetical, yet representative, data table of computationally predicted physicochemical properties for (2-Fluoro-6-methoxypyridin-3-yl)methanol and related bioisosteres. Such tables are crucial for comparing potential drug candidates in the early phases of discovery.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |

| (2-Fluoro-6-methoxypyridin-3-yl)methanol | C7H8FNO2 | 157.14 | 0.85 | 53.35 |

| (2-Chloro-6-methoxypyridin-3-yl)methanol | C7H8ClNO2 | 173.59 | 1.20 | 53.35 |

| (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | 139.15 | 0.50 | 53.35 |

| (2-Fluoropyridin-3-yl)methanol | C6H6FNO | 127.12 | 0.60 | 43.35 |

Role in Scaffolding and Fragment-Based Drug Design:

The fluorinated pyridine motif is a valuable component in fragment-based drug design (FBDD). The unique properties of fluorine, including its ability to form specific interactions with protein targets, make fluorinated fragments attractive starting points for developing more potent and selective inhibitors. The (2-Fluoro-6-methoxypyridin-3-yl)methanol scaffold, with its multiple functional groups, offers several points for modification and elaboration into more complex drug-like molecules.

Molecular docking simulations, a key computational technique, can be used to predict how this compound might bind to the active site of a target protein. These simulations can help identify key interactions, such as hydrogen bonds formed by the hydroxyl and methoxy groups or halogen bonds involving the fluorine atom, that contribute to binding affinity. The introduction of fluorine can also influence the conformational preferences of the molecule, which can be critical for achieving the optimal geometry for binding. acs.org

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : Synthesize analogs (e.g., 6-methoxy to 6-ethoxy or 2-fluoro to 2-chloro) and compare bioactivity. Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with potency. For enhanced metabolic stability, introduce deuterium at the methanol group and assess pharmacokinetics in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.